2-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid
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Overview
Description
2-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O5. This compound is characterized by the presence of an amino group, a hydroxy group, and a nitro group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid typically involves the nitration of a suitable precursor followed by amination and hydrolysis steps
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the nitration and amination steps. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-Amino-3-(2-hydroxy-5-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The hydroxy and amino groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
- 2-Amino-3-(4-nitrophenyl)propanoic acid
- 2-Amino-3-(3-nitrophenyl)propanoic acid
- 2-Amino-3-(4-hydroxyphenyl)propanoic acid
Comparison: Compared to its analogs, 2-Amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it a compound of interest in various research fields.
Properties
IUPAC Name |
2-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)4-5-3-6(11(15)16)1-2-8(5)12/h1-3,7,12H,4,10H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFNUWVLFYOQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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